

Application Notes and Protocols: Bace1-IN-13 (C20H17FN8O2)

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Compound of Interest

Compound Name: Bace1-IN-13

Cat. No.: B12392940

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Introduction

Bace1-IN-13 is a potent, cell-permeable, and selective inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). With a molecular formula of C20H17FN8O2, this small molecule is designed for in vitro and in vivo research applications aimed at elucidating the role of BACE1 in normal physiology and in the pathogenesis of Alzheimer's disease (AD). BACE1, an aspartyl protease, is the rate-limiting enzyme that initiates the production of amyloid- β (A β) peptides, which are central to the amyloid cascade hypothesis of AD.[1][2][3][4][5] By blocking the cleavage of the amyloid precursor protein (APP) by BACE1, **Bace1-IN-13** serves as a valuable tool for investigating the consequences of reduced A β production.

Applications

- Alzheimer's Disease Research: **Bace1-IN-13** can be used to study the effects of BACE1 inhibition on A β production in cell cultures and animal models of AD.[6][7] It is suitable for investigating the downstream effects of reduced A β levels on synaptic function, neuroinflammation, and cognitive performance.
- Target Validation: As a selective inhibitor, **Bace1-IN-13** can be employed to validate BACE1 as a therapeutic target for AD.

- **Substrate Identification:** This inhibitor can be used in proteomics studies to identify other potential substrates of BACE1 and to understand the physiological roles of this enzyme beyond APP processing.[5]
- **Drug Discovery:** **Bace1-IN-13** can serve as a reference compound in the development and screening of new BACE1 inhibitors.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of **Bace1-IN-13**

Parameter	Value
BACE1 IC50	5.4 nM
BACE2 IC50	750 nM
Cathepsin D IC50	>10 µM
Selectivity (BACE2/BACE1)	~139-fold
Cell-based Aβ40 IC50	25 nM

Table 2: Pharmacokinetic Properties of **Bace1-IN-13** in Mice (10 mg/kg, p.o.)

Parameter	Value
Tmax (plasma)	1 hour
Cmax (plasma)	1.2 µM
Brain Penetration (AUCbrain/AUCplasma)	0.3
Half-life (t1/2)	4 hours

Experimental Protocols

BACE1 Enzymatic Assay Protocol (In Vitro)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of **Bace1-IN-13**.

Materials:

- Recombinant human BACE1 enzyme
- FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP cleavage site flanked by a fluorophore and a quencher)
- Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- **Bace1-IN-13**
- DMSO (for compound dilution)
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Bace1-IN-13** in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- Add 2 μ L of the diluted **Bace1-IN-13** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 μ L of recombinant BACE1 enzyme solution (final concentration \sim 0.5 U/mL) to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μ L of the FRET substrate solution (final concentration \sim 10 μ M).
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.
- Calculate the reaction velocity (rate of increase in fluorescence) for each well.

- Determine the percent inhibition for each concentration of **Bace1-IN-13** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based A β Production Assay Protocol

This protocol details the measurement of A β 40 and A β 42 levels in the conditioned media of APP-overexpressing cells treated with **Bace1-IN-13**.

Materials:

- HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Bace1-IN-13**
- DMSO
- A β 40 and A β 42 ELISA kits
- 96-well cell culture plates
- Bradford assay reagent for protein quantification

Procedure:

- Seed HEK293-APPsw cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to attach overnight.
- Prepare serial dilutions of **Bace1-IN-13** in cell culture medium.
- Remove the existing medium from the cells and replace it with 100 μ L of medium containing the desired concentrations of **Bace1-IN-13** or DMSO (vehicle control).
- Incubate the cells for 24 hours at 37°C in a CO2 incubator.

- Collect the conditioned medium from each well.
- Lyse the cells in the plate and determine the total protein concentration in each well using a Bradford assay.
- Measure the concentration of A β 40 and A β 42 in the collected conditioned medium using specific ELISA kits according to the manufacturer's instructions.
- Normalize the A β concentrations to the total protein concentration for each well.
- Calculate the percent inhibition of A β production for each concentration of **Bace1-IN-13** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ values for A β 40 and A β 42 reduction.

Western Blot Analysis of APP Processing

This protocol is for assessing the effect of **Bace1-IN-13** on the processing of APP by observing the levels of APP C-terminal fragments (CTFs).

Materials:

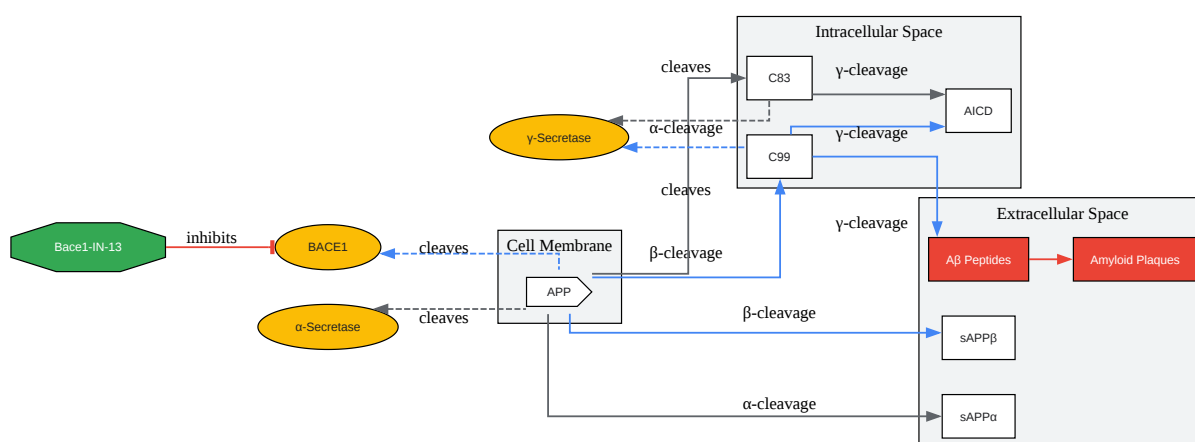
- Cells treated with **Bace1-IN-13** (as in the cell-based A β assay)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels
- Western blot transfer system
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-APP C-terminal (recognizes full-length APP and CTFs), anti- β -actin (loading control)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

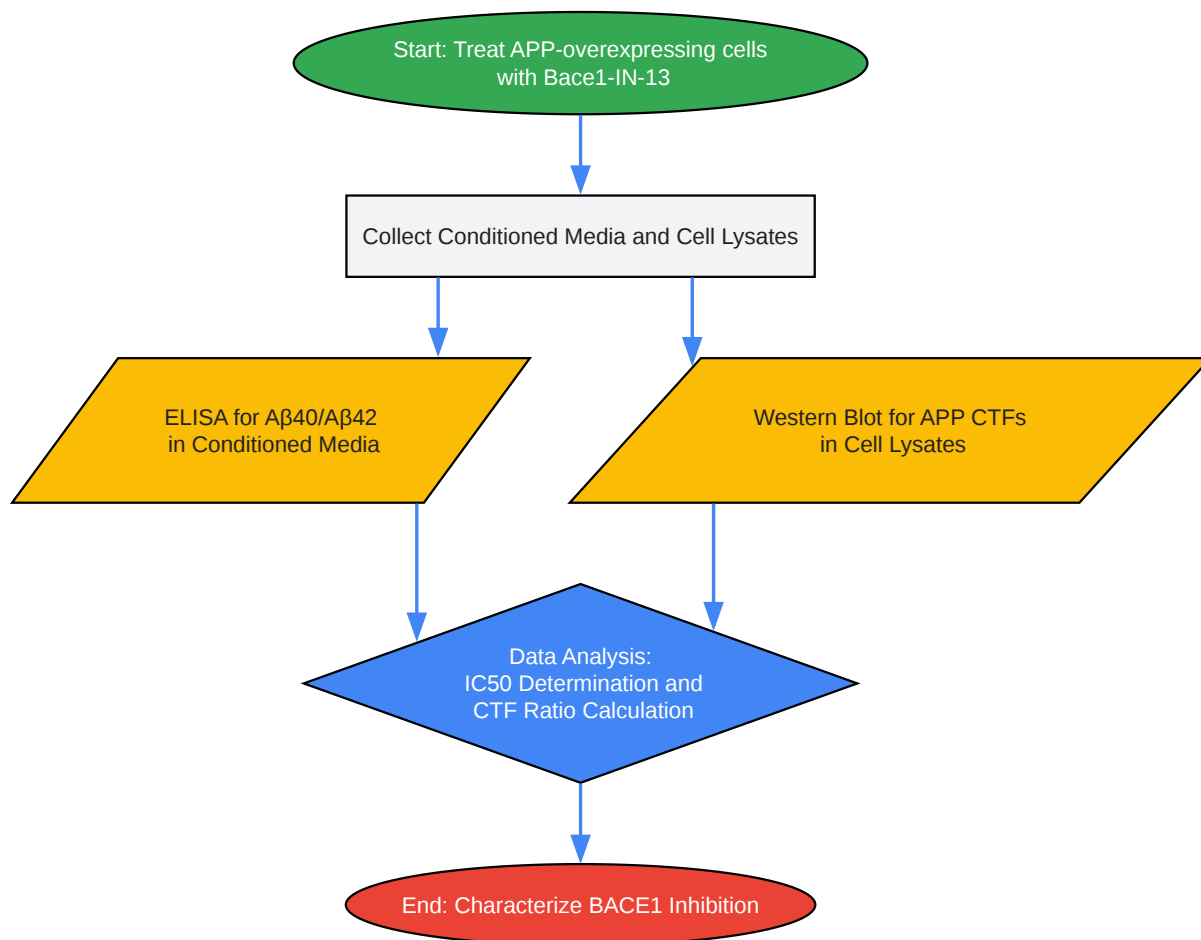
- After collecting the conditioned medium, wash the cells with cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the cell lysates.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system.
- Re-probe the membrane with an anti- β -actin antibody as a loading control.
- Quantify the band intensities for full-length APP, C99 (β -secretase-cleaved CTF), and C83 (α -secretase-cleaved CTF). A decrease in the C99/C83 ratio indicates BACE1 inhibition.

Visualizations



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Caption: Amyloidogenic and non-amyloidogenic processing of APP and the inhibitory action of **Bace1-IN-13**.



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Caption: Experimental workflow for characterizing the cellular activity of **Bace1-IN-13**.

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